N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine is a compound that combines a benzodiazole moiety with a pyridine group. This structural combination is significant in medicinal chemistry due to the potential biological activities associated with both components. The compound is primarily classified as an organic heterocyclic compound and has garnered attention for its possible applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
The synthesis of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine can be derived from various synthetic routes involving benzodiazole and pyridine derivatives. This compound may be explored in scientific literature for its synthesis and biological evaluation, reflecting its relevance in both academic and industrial research settings.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is characterized by:
The synthesis of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:
The process may involve:
Key data points regarding its molecular structure include:
N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific biological targets:
Data from studies indicate that the compound's anticancer properties may arise from its ability to interfere with key signaling pathways within cells.
The physical properties of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine include:
Chemical properties include:
Relevant data from spectral analysis (e.g., infrared spectroscopy) can provide insights into functional groups present and confirm structural integrity.
N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine has several scientific uses:
Benzimidazole-pyridine hybrids represent a strategically significant class of nitrogen-containing heterocyclic compounds in modern pharmaceutical development. These molecular architectures synergize the pharmacological advantages of both benzimidazole (noted for its structural resemblance to purine bases) and pyridine (valued for its hydrogen-bonding capability and moderate basicity). The fusion of these pharmacophores creates compounds with enhanced target-binding capabilities, improved bioavailability profiles, and tunable electronic properties essential for drug-receptor interactions. N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine exemplifies this hybrid approach, featuring a methylene-bridged connection between the benzimidazole N1 position and the pyridine ring at the 3-position. This specific connectivity pattern enables distinctive three-dimensional spatial orientation crucial for interacting with biological targets, while the methylene linker provides conformational flexibility that facilitates binding pocket accommodation [1] [4].
The molecular architecture of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine (CAS 76061-15-9) demonstrates several pharmaceutically relevant features. With the molecular formula C₁₃H₁₂N₄ and molecular weight of 224.26 g/mol, this compound contains multiple nitrogen atoms strategically positioned to serve as hydrogen bond acceptors and donors. The benzimidazole moiety contributes significant aromatic character and planarity, facilitating π-π stacking interactions with protein residues, while the pyridinylmethyl group introduces an additional heteroaromatic system with a spatially distinct nitrogen orientation [1].
Table 1: Key Molecular Properties of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine
Property | Value | Pharmaceutical Significance |
---|---|---|
Molecular Formula | C₁₃H₁₂N₄ | Balanced carbon/nitrogen ratio for druglikeness |
Molecular Weight | 224.26 g/mol | Within optimal range for cell permeability |
Topological Polar Surface Area | 56.83 Ų | Predicts moderate membrane permeability |
LogP (Calculated) | 1.9919 | Indicates balanced hydrophilicity/lipophilicity |
Hydrogen Bond Donors | 2 | Facilitates target binding interactions |
Hydrogen Bond Acceptors | 2 | Enhances solubility and binding specificity |
Rotatable Bonds | 2 | Provides conformational flexibility |
Benzimidazole derivatives have undergone significant pharmacological evolution since their initial discovery. The recognition of benzimidazole as a "privileged scaffold" emerged from its presence in numerous clinically validated drugs across therapeutic categories. Historically, the first significant benzimidazole-containing drug was the anthelmintic thiabendazole (introduced 1960s), which established the scaffold's ability to interact with biological targets through its bicyclic aromatic system. The development of H₂-receptor antagonists like cimetidine (though not a benzimidazole itself) stimulated research into related heterocycles, culminating in the revolutionary proton pump inhibitors omeprazole and its analogs (1980s-present) that feature benzimidazole as the core pharmacophore responsible for acid suppression [6].
The strategic incorporation of pyridine into benzimidazole frameworks represents a logical evolution to enhance pharmacological profiles. This hybridization approach gained momentum in the 1990s-2000s as researchers sought to overcome limitations of single-heterocycle systems. Modern derivatives like N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine exemplify sophisticated iterations of this hybrid approach, with specific structural modifications to optimize target engagement. Recent computational studies demonstrate that benzimidazole-pyridine hybrids exhibit enhanced binding affinities toward various enzymes and receptors compared to their parent compounds [6].
Table 2: Evolution of Benzimidazole-Pyridine Hybrids in Medicinal Chemistry
Developmental Phase | Representative Structures | Therapeutic Advances |
---|---|---|
First Generation (1970s) | Simple 2-substituted benzimidazoles | Anthelmintics, antifungals |
Second Generation (1980s-90s) | Proton pump inhibitors (e.g., omeprazole) | Antiulcer therapeutics |
Third Generation (2000-2010) | Fused benzimidazole-pyridines | Kinase inhibitors, antivirals |
Current Innovations | Flexible-linked hybrids (e.g., N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine) | Targeted protein degraders, multitarget agents |
The benzimidazole nucleus provides a versatile template for chemical modification, with the N1, C2, and C5/C6 positions being particularly amenable to structural diversification. The specific substitution pattern in N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine represents contemporary medicinal chemistry strategies where:
Molecular modeling studies of analogous structures demonstrate that such benzimidazole-pyridine hybrids adopt favorable binding conformations with biological targets including kinases, GPCRs, and bacterial transcription factors. The extended π-system facilitates stacking interactions in hydrophobic binding pockets, while the pyridine nitrogen can form critical hydrogen bonds or serve as a weak base for pH-dependent membrane translocation [6].
Table 3: Structurally Related Benzimidazole-Pyridine Hybrids
Compound Name | Molecular Formula | Structural Variation |
---|---|---|
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine | C₁₄H₁₄N₄ | Ethylamine spacer at C2 position |
5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine | C₁₂H₁₀N₄ | Direct pyridine-benzimidazole linkage |
2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one | C₁₈H₁₈N₄O₂S | Thioether linker with morpholine appendage |
The progression from simple benzimidazoles to sophisticated hybrids like N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine reflects medicinal chemistry's ongoing refinement of heterocyclic templates. This specific architecture preserves the privileged scaffold status of benzimidazole while introducing pyridine-derived advantages including enhanced solubility, additional coordination sites, and improved pharmacokinetic profiles. Current research explores such hybrids for diverse applications including antimicrobial resistance reversal, kinase modulation, and allosteric enzyme regulation [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0